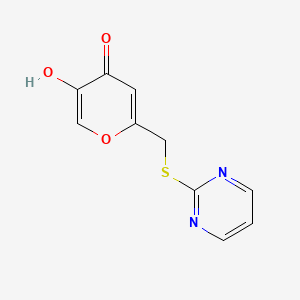

5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research . Pyran is another important heterocyclic compound in organic chemistry, often found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrimidine and pyran derivatives often involves multicomponent reactions . For example, one study reported the synthesis of a new series of pyrimidine-containing compounds using a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .Chemical Reactions Analysis

The chemical reactions involving “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would depend on the specific conditions and reagents used. Pyrimidine and pyran rings can undergo various reactions depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Scientific Research Applications

Novel Synthesis Methods

Catalyst-Free Synthesis : A catalyst-free synthesis of novel 4H,5H-pyrano[2,3-d]pyrido[1,2-a]pyrimidin-5-one derivatives, involving 2‑hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, highlights a simple, efficient method with high yields and non-column chromatographic separation (Malathi et al., 2021).

Microwave-Assisted Synthesis : Research demonstrates the microwave-assisted synthesis of novel pyrazolone derivatives attached to a pyrimidine moiety, indicating the effectiveness of microwave irradiation in synthesizing such compounds (Antre et al., 2011).

Advanced Chemical Studies

Quantum-Chemical Study : An investigation into the electronic structure and ligand-receptor binding mechanisms of pyridin-4(1H)-one and pyran-4-one derivatives, including 5-hydroxy-2-hydroxymethylpyridin-4(1H)-one, provides insights into their potential binding mechanisms (Rogachevskii et al., 2009).

Synthesis and Characterization : Another study focuses on the synthesis, crystal structure, spectroscopic characterization, and antibacterial activity of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, a novel derivative of pyrimidine, showing its potential in antibacterial applications (Lahmidi et al., 2019).

Medical and Biological Applications

Antifungal Activity : The synthesis, crystal structure, and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, achieved under microwave radiation, are explored for their potential antifungal properties (Zhang et al., 2016).

Antitumor and Antibacterial Pharmacophore Sites : Research on pyrazole derivatives identifies antitumor, antifungal, and antibacterial pharmacophore sites, suggesting a promising avenue for future drug discovery (Titi et al., 2020).

Mechanism of Action

Future Directions

The future directions for research on “5-hydroxy-2-((pyrimidin-2-ylthio)methyl)-4H-pyran-4-one” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with pyrimidine and pyran derivatives, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name |

5-hydroxy-2-(pyrimidin-2-ylsulfanylmethyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-8-4-7(15-5-9(8)14)6-16-10-11-2-1-3-12-10/h1-5,14H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGMECGKVLFSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Dichlorophenyl)methyl]-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/structure/B2831587.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyrazine](/img/structure/B2831590.png)

![2-methoxy-4-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2831593.png)

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-fluoroanilino)-2-propen-1-one](/img/structure/B2831594.png)

![N-benzyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2831597.png)

![2-[4-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2831598.png)

![N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2831599.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2831600.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2831606.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2831607.png)